Disodium succinate

Overview

Description

Sodium succinate is the sodium salt of succinic acid, a dicarboxylic acid. It is a white, odorless, crystalline solid that is highly soluble in water. Sodium succinate is widely used in various fields due to its versatile properties and functions.

Mechanism of Action

Target of Action

Disodium succinate, also known as sodium succinate, primarily targets the Succinate Dehydrogenase (SDH) enzyme, a key component of the tricarboxylic acid (TCA) cycle . SDH plays a dual role in cellular metabolism, participating in both the TCA cycle and the electron transport chain (ETC) in mitochondria .

Mode of Action

This compound acts as a substrate for SDH in the TCA cycle . It is oxidized by SDH to fumarate, a process that also involves the transfer of electrons to the ETC . This dual role of SDH, facilitated by this compound, is crucial for maintaining energetic homeostasis within the cell .

Biochemical Pathways

This compound is involved in the TCA cycle, a central metabolic pathway in cells . The TCA cycle is responsible for the oxidation of acetyl-CoA to produce energy in the form of ATP. This compound, as a substrate for SDH, contributes to this process by facilitating the conversion of succinate to fumarate . Additionally, succinate semialdehyde resulting from the oxidation of succinate can supplement the synthesis of alpha-ketoglutarate (AKG), another key intermediate in the TCA cycle .

Result of Action

The action of this compound, through its role in the TCA cycle and ETC, contributes to the production of ATP, the primary energy currency of the cell . This supports various cellular functions and processes. Moreover, elevated intracellular succinate levels have been shown to exert a protective role in cells by reducing pro-inflammatory responses .

Action Environment

This compound is a stable compound with a high solubility in water . Its action, efficacy, and stability are influenced by various environmental factors such as pH and temperature . It is generally stable under physiological conditions, making it suitable for its role in cellular metabolism .

Biochemical Analysis

Biochemical Properties

Disodium succinate plays a crucial role in biochemical reactions. It serves as an essential component of the tricarboxylic acid (TCA) cycle . In this cycle, it is converted into fumarate by the enzyme succinate dehydrogenase . This process is key to maintaining energy balance and normal physiological functions in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by providing the necessary substrate for ATP (adenosine triphosphate) production, which is essential for optimal cellular function . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the TCA cycle. It acts as an electron donor in the production of fumaric acid and FADH2 . It also functions similarly to a hormone, leading to the activation of cell-specific signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its thermal stability enables it to go through high-temperature processes in food . Changes in the apparent acidity, which were monitored by measuring ionization of probe molecules and expressed as Hammett acidity function, depend both on buffer type and co-solutes (such as sugars and polymers) and were shown to correlate with degradation rates of acid-sensitive compounds .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a crucial part of the TCA cycle, where it is converted into fumarate . It also plays a role in the metabolism of branched-chain amino acids, heme synthesis, ketone body utilization, and the gamma aminobutyric acid (GABA) shunt .

Transport and Distribution

This compound can be transported outside of the cell via a series of transporters, where it interacts with its specific receptor, SUCNR1

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it plays a crucial role in the TCA cycle . It can also exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium succinate can be synthesized by neutralizing succinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by drying the product at 120°C and pulverizing it .

Industrial Production Methods: Industrial production of sodium succinate often involves fermentation processes. For example, glucose can be used as a carbon source in a fermentation tank, where specific strains of bacteria convert it into sodium succinate through anaerobic fermentation .

Types of Reactions:

Oxidation: Sodium succinate can undergo oxidation to form various oxidation products.

Esterification: It can react with alcohols to form esters.

Dehydration: Sodium succinate can be dehydrated to form cyclic anhydrides, such as succinic anhydride.

Condensation: It can participate in condensation reactions with compounds containing amino groups (amides and peptides).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Esterification: Alcohols and acid catalysts are typically used.

Dehydration: Dehydration reactions often require heat and an acid catalyst.

Condensation: Amino compounds and heat are commonly used.

Major Products Formed:

Oxidation: Various oxidation products.

Esterification: Esters of succinic acid.

Dehydration: Succinic anhydride.

Condensation: Amides and peptides.

Scientific Research Applications

Sodium succinate is extensively used in scientific research due to its role in cellular metabolism and its buffering capacity. Some key applications include:

Biochemical Research: Sodium succinate is used to study mitochondrial function and energy production.

Medicine: It is used in the formulation of certain pharmaceuticals and as a supplement in various medical treatments.

Industry: Sodium succinate is used in the production of biodegradable polymers and as a food additive.

Comparison with Similar Compounds

Succinic Acid: The parent compound of sodium succinate, used in similar applications but with different solubility and reactivity properties.

Disodium Succinate: Another salt form of succinic acid with similar properties and uses.

Uniqueness: Sodium succinate is unique due to its high solubility in water and its role as a key intermediate in cellular metabolism. Its ability to act as both an energy source and a buffer makes it highly versatile in various scientific and industrial applications.

Biological Activity

Disodium succinate, the disodium salt of succinic acid, is a compound with significant biological activity that has garnered attention in various fields, including biochemistry, pharmacology, and nutrition. This article explores its biological roles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a dicarboxylic acid that plays a crucial role in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle. It is involved in energy production and serves as a signaling molecule in various biological processes.

- Energy Metabolism : this compound contributes to ATP production through its role in the TCA cycle. It is oxidized to fumarate by succinate dehydrogenase (SDH), facilitating electron transport and ATP synthesis via oxidative phosphorylation .

- Modulation of Immune Response : Recent studies have highlighted the role of succinate in modulating immune cell functions, particularly under hypoxic conditions. It stabilizes hypoxia-inducible factor 1-alpha (HIF-1α) and activates dendritic cells through G protein-coupled receptor 91 (GPR91), influencing inflammation and tumor responses .

- Neuroprotective Effects : Research indicates that this compound can enhance mitochondrial function and improve brain energy metabolism. In traumatic brain injury (TBI) models, it has been shown to increase TCA cycle activity and improve the redox state of NADH/NAD+, suggesting potential applications in neuroprotection .

1. Clinical Applications in Traumatic Brain Injury

A study by Jalloh et al. demonstrated that administering this compound via cerebral microdialysis improved metabolic performance in TBI patients. The administration resulted in a decrease in the lactate-to-pyruvate (L/P) ratio, indicating enhanced mitochondrial function under stress conditions .

2. Effects on Gut Health

This compound has been studied for its potential benefits on gut health. It appears to reduce inflammation and improve gut microbiota composition, which may enhance overall digestive health and immune function .

3. Flavor Enhancement in Food Products

In food science, this compound is utilized as a flavor enhancer and emulsifier. Its application has been shown to improve the stability and flavor profile of processed meats and salad dressings, demonstrating its versatility beyond therapeutic uses .

Toxicological Profile

This compound has undergone toxicity studies to assess its safety for consumption. A notable study indicated that while high doses could lead to adverse effects on kidney function, lower doses were well-tolerated without significant side effects . The No Observed Adverse Effect Level (NOAEL) was established at 100 mg/kg body weight/day for male rats, indicating a safety margin for human consumption at typical dietary levels.

| Study Type | Dosage | Observations |

|---|---|---|

| 13-week oral toxicity study | >2.5% | Suppression of body weight gain |

| Combined repeated dose toxicity study | 100-1000 mg/kg bw/day | Increased blood urea nitrogen levels at higher doses |

| Algal growth inhibition test | >998 mg/L | No significant toxicity observed |

Properties

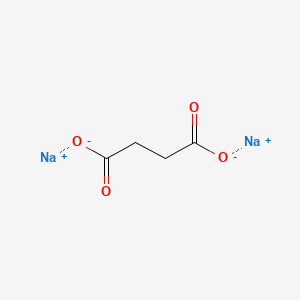

IUPAC Name |

disodium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQYSKICYIVCPN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059741 | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Reference #1] | |

| Record name | Sodium succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-90-3 | |

| Record name | Butanedioic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.